Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, also known as BOC-L-2-furylalanine-DCHA, is a derivative of the amino acid L-2-furylalanine. The "BOC" group (tert-butoxycarbonyl) acts as a protecting group in peptide synthesis. This protecting group ensures that the amino group of L-2-furylalanine is temporarily blocked during peptide chain elongation, allowing for the selective formation of desired peptide bonds. Once the desired peptide sequence is formed, the BOC group can be cleaved under specific conditions to reveal the free amino group, essential for peptide function.
L-2-furylalanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. However, it possesses unique structural features that have attracted interest in medicinal chemistry. The furan ring present in L-2-furylalanine can participate in various interactions with biological targets, potentially leading to the development of novel therapeutic agents. Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate serves as a valuable building block for the synthesis of L-2-furylalanine-containing peptides, which can be further explored for their potential therapeutic applications [].
This compound lacks a common name and is identified by its chemical structure. It likely serves as an intermediate or building block in organic synthesis, particularly for the creation of molecules containing the furan-2-yl moiety (a five-membered aromatic ring with oxygen).
The key features of the molecule include: